molecular formula C16H10N2OS B2877457 N-(1-benzothiophen-5-yl)-4-cyanobenzamide CAS No. 477502-81-1

N-(1-benzothiophen-5-yl)-4-cyanobenzamide

Cat. No.: B2877457
CAS No.: 477502-81-1
M. Wt: 278.33
InChI Key: JPZOFRDYIDEFKP-UHFFFAOYSA-N
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Description

N-(1-benzothiophen-5-yl)-4-cyanobenzamide is a compound that belongs to the class of benzothiophene derivatives. Benzothiophene is a heterocyclic compound containing a sulfur atom and a benzene ring fused together.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzothiophen-5-yl)-4-cyanobenzamide typically involves coupling reactions and electrophilic cyclization reactions. One common method is the reaction of 5-bromo-2-thiophenecarboxylic acid with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for benzothiophene derivatives often involve large-scale coupling reactions using palladium catalysts. These methods are optimized for high yield and purity, ensuring that the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzothiophen-5-yl)-4-cyanobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-benzothiophen-5-yl)-4-cyanobenzamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzothiophen-5-yl)-4-cyanobenzamide is unique due to its specific structural features, such as the presence of both a benzothiophene ring and a cyanobenzamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2OS/c17-10-11-1-3-12(4-2-11)16(19)18-14-5-6-15-13(9-14)7-8-20-15/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZOFRDYIDEFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NC2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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